molecular formula C10H16O B021970 alpha-Cyclocitral CAS No. 432-24-6

alpha-Cyclocitral

Cat. No.: B021970
CAS No.: 432-24-6
M. Wt: 152.23 g/mol
InChI Key: ZVZRJSHOOULAGB-UHFFFAOYSA-N
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Description

It is a pale yellow oil that is slightly soluble in solvents like chloroform, ethyl acetate, and methanol . This compound is primarily used in organic synthesis and has applications in various fields including chemistry, biology, and industry.

Scientific Research Applications

Alpha-Cyclocitral has a wide range of applications in scientific research:

Safety and Hazards

Alpha-Cyclocitral is harmful if swallowed and toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment and not to eat, drink, or smoke when using this product .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Cyclocitral can be synthesized through a Diels-Alder reaction followed by isomerization. The process involves the reaction of 1,3-pentadiene with isoamylene aldehyde under the catalysis of a Lewis acid to obtain a crude product of 2,6,6-trimethyl-3-cyclohexenyl formaldehyde. This crude product is then subjected to isomerization under the catalysis of a specific catalyst to generate this compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process is designed to be environmentally friendly, with easily obtained raw materials, mild reaction conditions, and minimal byproduct generation .

Chemical Reactions Analysis

Types of Reactions

Alpha-Cyclocitral undergoes various types of chemical reactions including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions typically involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexene derivatives.

Comparison with Similar Compounds

Similar Compounds

    Beta-Cyclocitral: Another isomer with similar properties but different biological activities.

    Citral: A precursor in the synthesis of alpha-cyclocitral, with distinct applications in flavor and fragrance industries.

Uniqueness

This compound is unique due to its specific structure and reactivity, making it a valuable intermediate in organic synthesis. Its role as a signaling molecule in plants also sets it apart from other similar compounds .

Properties

IUPAC Name

2,6,6-trimethylcyclohex-2-ene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)9(8)7-11/h5,7,9H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZRJSHOOULAGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1C=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861932
Record name 2-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl-
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

196.00 to 197.00 °C. @ 760.00 mm Hg
Record name alpha-Cyclocitral
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

432-24-6
Record name α-Cyclocitral
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Record name alpha-Cyclocitral
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Record name 2-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl-
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Record name 2-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl-
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Record name 2,6,6-trimethylcyclohex-2-ene-1-carbaldehyde
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Record name .ALPHA.-CYCLOCITRAL
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Record name alpha-Cyclocitral
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035706
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

9.3 Ml of a 1.42N slution of butyl-lithium in hexane (0.0132M) were added dropwise at -78° to a solution of 2.0 g (0.011M) of methyl alpha-cyclogeranate in 40 ml of anhydrous tetrahydrofuran (THF). Once the addition was over, the temperature of the mixture was increased to +15° and, at this temperature, 3.17 ml (0.011M) of a 70% solution of VITRIDE [sodium bis(2-methoxyethoxy)aluminum hydride] in toluene were added thereto. The reaction mixture was heated to 40° for 45 mn, then hydrolyzed by pouring it onto an icy saturated aqueous solution of ammonium chloride. The mixture was extracted with ether, the organic phase was separated and then subjected to the usual treatments of neutralization and washing to give a residue which, upon distillation, gave 1.27 g of alpha-cyclocitral having b.p. 60°-65°/66 Pa (purity: 80%; yield: 65%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of α-cyclocitral in organic synthesis?

A: α-Cyclocitral serves as a crucial A ring synthon in the total synthesis of numerous naturally occurring diterpenes [, , ]. These diterpenes often exhibit interesting biological activities, making their synthesis valuable for pharmaceutical research.

Q2: How is α-cyclocitral typically utilized in total synthesis?

A: α-Cyclocitral is often reacted with a C ring synthon, which can vary depending on the target molecule. For example, it reacts with m-methoxy benzyl chloride to synthesize (+/-)-13-methoxy sempervirol-6-hydroxy-5,8,11,13-tetraen-7-one [], with triphenyl phosphonium chloride to obtain (+/-)-nimbonone and (+/-)-12-ethyl-13- methoxy-8, 11, 13-podocarpatriene [], and with 3,4-dimethoxy benzyl chloride to yield (±)‐Celaphanol A [, ]. These reactions generally involve a condensation followed by an intramolecular cyclization to construct the tricyclic core of the target diterpene.

Q3: What is noteworthy about the intramolecular cyclization step involving α-cyclocitral?

A: Research indicates that the intramolecular cyclization of a key intermediate derived from α-cyclocitral, typically mediated by BF3.Et2O, consistently yields an all-cis isomer [, ]. This stereochemical outcome is particularly significant for the synthesis of aromatic tricyclic diterpenes as it streamlines the synthesis by minimizing the formation of undesired isomers.

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